2,3,4-Triphenylbutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Triphenylbutyramide is an organic compound with the molecular formula C22H21NO. It is a rare and unique chemical often used in early discovery research. The compound is known for its complex structure, which includes three phenyl groups attached to a butyramide backbone .
Vorbereitungsmethoden
The synthesis of 2,3,4-Triphenylbutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For instance, the synthesis might involve the use of pyrogallic acid as a raw material, with dimethyl sulfate as an alkylating reagent under the presence of sodium hydroxide . The reaction conditions often include controlled temperatures and the use of phase transfer catalysts to achieve high purity and yield .
Analyse Chemischer Reaktionen
2,3,4-Triphenylbutyramide can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound, potentially forming ketones or carboxylic acids.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen, converting the compound into alcohols or alkanes.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: The compound can be broken down into smaller molecules by reacting with water, often under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2,3,4-Triphenylbutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3,4-Triphenylbutyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,3,4-Triphenylbutyramide can be compared with other similar compounds, such as:
2,3,4-Trimethoxybenzaldehyde: Used in the synthesis of pharmaceuticals and as an intermediate in organic reactions.
2,4,5-Triphenylimidazole: Known for its biological activities, including analgesic and anti-inflammatory properties.
1,2,3-Triazoles: These compounds have significant applications in medicinal chemistry and green chemistry.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of phenyl-substituted organic molecules.
Eigenschaften
CAS-Nummer |
110664-07-8 |
---|---|
Molekularformel |
C22H21NO |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2,3,4-triphenylbutanamide |
InChI |
InChI=1S/C22H21NO/c23-22(24)21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20-21H,16H2,(H2,23,24) |
InChI-Schlüssel |
CQNVIGGYUXKNSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(C3=CC=CC=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.